5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid
Description
5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid is a synthetic compound featuring a 5-oxopentanoic acid backbone substituted with a (5-methylfuran-2-yl)methylamino group at the 5-position. This structure combines a glutaric acid derivative with a heterocyclic furan moiety, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
5-[(5-methylfuran-2-yl)methylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-8-5-6-9(16-8)7-12-10(13)3-2-4-11(14)15/h5-6H,2-4,7H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETFBBIKDIKGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398457 | |
| Record name | AS-662/43412887 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827034-78-6 | |
| Record name | AS-662/43412887 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid typically involves the reaction of 5-methylfuran-2-carbaldehyde with an appropriate amine, followed by subsequent oxidation and carboxylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction cascades that regulate cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 5-Oxopentanoic Acid Derivatives
*Calculated based on molecular formula.
Structural and Electronic Effects
- Heterocyclic Substituents: The methylfuran group in the target compound is less polar than the thienyl group in (which contains sulfur) but more polar than purely aromatic substituents like 4-fluorophenyl (). The oxygen in furan may engage in hydrogen bonding, whereas sulfur in thienyl derivatives could enhance π-stacking interactions .
- Amino and Amide Substituents: The 2-aminophenyl group () introduces polarity and metabolic susceptibility due to the free amine, contrasting with the dipropylamino and benzamido groups (), which are bulkier and more lipophilic.
Physicochemical Properties
- Solubility :
- Thermal Stability :
- Thienyl derivatives () show moderate stability (mp 105–107°C), while indolyl-oxy prodrugs () likely require stabilization for biological activity.
Biological Activity
5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
Chemical Structure and Synthesis
The compound is characterized by the presence of a furan moiety and an amino group, which contribute to its biological activity. The synthesis typically involves multi-component reactions, such as the Ugi reaction, which allows for the formation of diverse peptidomimetics with enhanced biological profiles .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast adenocarcinoma)
- A375 (melanoma)
- HCT116 (colorectal carcinoma)
The compound exhibited significant inhibition of cell proliferation, particularly in A375 cells, where it induced autophagic cell death through mechanisms involving reactive oxygen species (ROS) and lipid peroxidation .
The biological activity is primarily attributed to the following mechanisms:
- ROS/RNS Upregulation : Increased levels of reactive oxygen and nitrogen species contribute to cellular stress, leading to apoptosis.
- Lipid Peroxidation : The compound promotes lipid peroxidation, which damages cellular membranes and triggers cell death pathways.
Case Studies
- Study on A375 Cells :
- Comparative Analysis with Other Compounds :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H15NO4 |
| Molecular Weight | 225.25 g/mol |
| LogP | 0.78 |
| Anticancer Activity | Effective against MCF-7, A375 |
| Mechanism of Action | ROS upregulation, lipid peroxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
